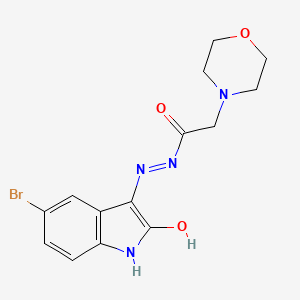
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a morpholine ring, a bromine atom, and an indolinylidene hydrazide moiety, making it a unique and interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid . The final step involves the condensation of the brominated indole with morpholineacetic acid hydrazide under reflux conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- can undergo various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects . For example, it can inhibit the activity of certain enzymes or interfere with the replication of viruses, thereby exerting its antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar indole nucleus and bromine atom but differ in their hydrazone moiety.
2-Methoxybenzoic (5-bromo-2-hydroxybenzylidene)hydrazide: Similar in structure but with a methoxy group instead of a morpholine ring.
Uniqueness
4-Morpholineacetic acid, (5-bromo-2-oxo-3-indolinylidene)hydrazide, (Z)- is unique due to its combination of a morpholine ring, bromine atom, and indolinylidene hydrazide moiety.
Propriétés
Numéro CAS |
86873-18-9 |
|---|---|
Formule moléculaire |
C14H15BrN4O3 |
Poids moléculaire |
367.20 g/mol |
Nom IUPAC |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H15BrN4O3/c15-9-1-2-11-10(7-9)13(14(21)16-11)18-17-12(20)8-19-3-5-22-6-4-19/h1-2,7,16,21H,3-6,8H2 |
Clé InChI |
DUWXSCULAGXYDP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(2-Propynylthio)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12726824.png)
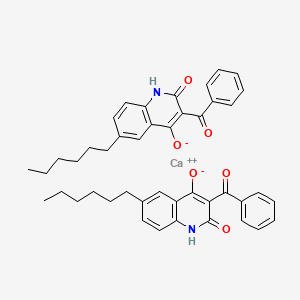
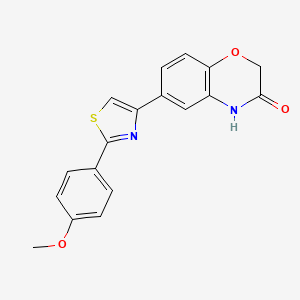
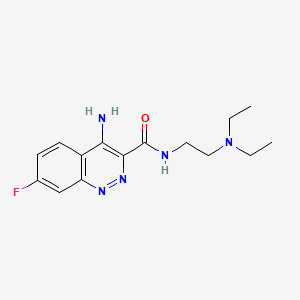
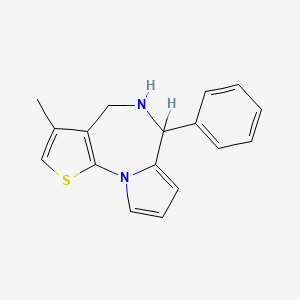
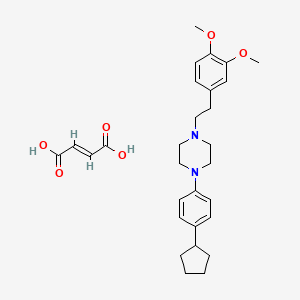

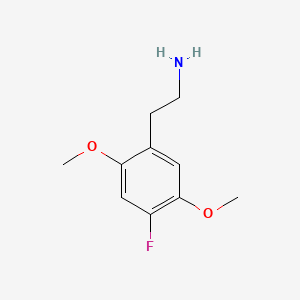
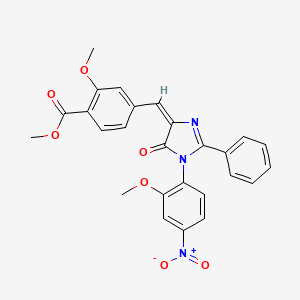
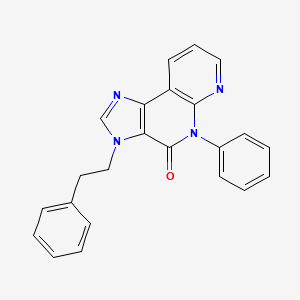
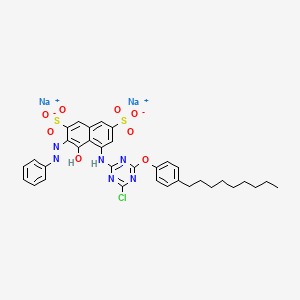
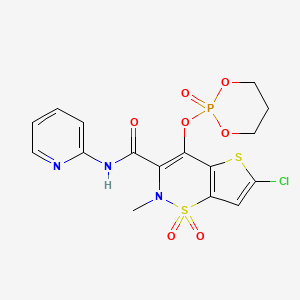
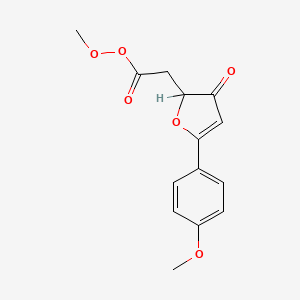
![9-(2-chlorophenyl)-3-methyl-N-(1-phenylpropan-2-yl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726893.png)
